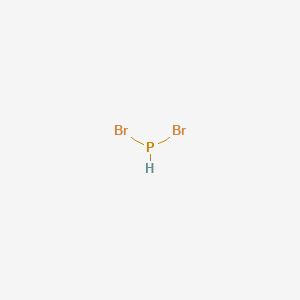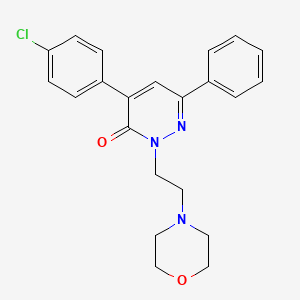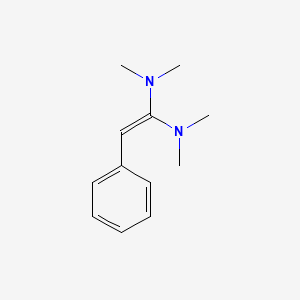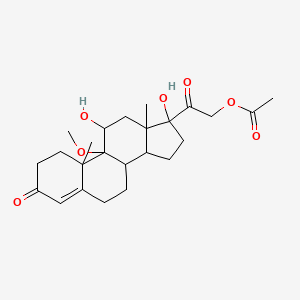
Isobutyrophenone, 6'-(2-(dimethylamino)ethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride: is a chemical compound with a complex structure that includes a phenone group, a dimethylaminoethoxy group, and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves multiple steps. One common approach is to start with isobutyrophenone and introduce the dimethylaminoethoxy group through a series of reactions. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as a catalyst in certain reactions
Mécanisme D'action
The mechanism of action of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride include:
Isobutyrophenone: A simpler compound without the dimethylaminoethoxy group.
Dimethylaminoethoxyethanol: A compound with a similar functional group but lacking the phenone structure
Uniqueness
The uniqueness of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride lies in its combined structure, which imparts specific chemical and biological properties. This combination allows it to participate in unique reactions and interact with specific molecular targets, making it valuable for various applications .
Propriétés
Numéro CAS |
20809-00-1 |
|---|---|
Formule moléculaire |
C14H22ClNO2 |
Poids moléculaire |
271.78 g/mol |
Nom IUPAC |
dimethyl-[2-[2-(2-methylpropanoyl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)14(16)12-7-5-6-8-13(12)17-10-9-15(3)4;/h5-8,11H,9-10H2,1-4H3;1H |
Clé InChI |
CYGWEGXZLCSMCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)





![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)


![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
